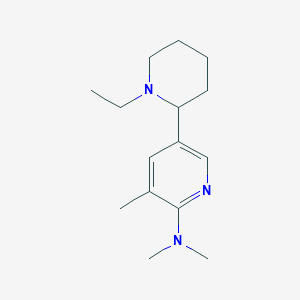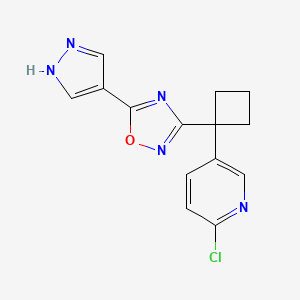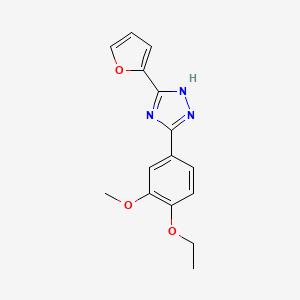
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyridine derivative with a tert-butylthio group, followed by the introduction of a propylpiperidine moiety. The reaction conditions would likely include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.
科学的研究の応用
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the propylpiperidine moiety.
3-(1-Propylpiperidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the tert-butylthio and propylpiperidine groups attached to the pyridine ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C17H28N2S |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C17H28N2S/c1-5-12-19-13-7-6-10-15(19)14-9-8-11-18-16(14)20-17(2,3)4/h8-9,11,15H,5-7,10,12-13H2,1-4H3 |
InChIキー |
CIMNBIUUCLKAMY-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


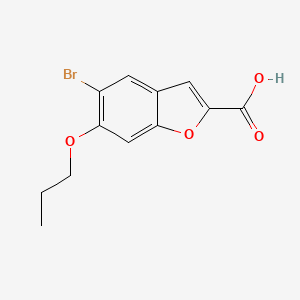

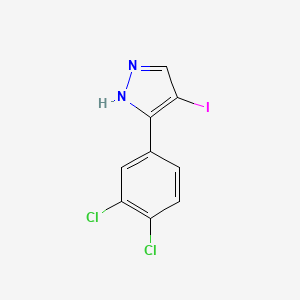
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)


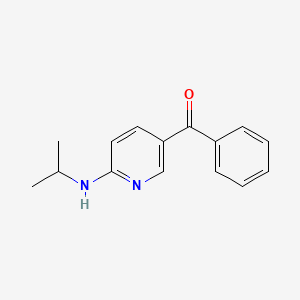
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
